molecular formula C15H28N2O B6504386 N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide CAS No. 1396865-95-4

N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide

Cat. No. B6504386
CAS RN: 1396865-95-4
M. Wt: 252.40 g/mol
InChI Key: LXNCBHNCPPYIFD-UHFFFAOYSA-N
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Description

N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide (NBDMP) is an organic compound with a wide range of applications in scientific research. It is a versatile molecule with a wide range of reactivity, and is widely used as a building block in synthetic chemistry. NBDMP is also known as N-Boc-DMP, and is a derivative of dimethylpropanamide, which is a common amide used in the synthesis of peptides and proteins. NBDMP has been used in a variety of research applications, including peptide and protein synthesis, organic synthesis, and biochemistry.

Scientific Research Applications

NBDMP has a wide range of applications in scientific research. It has been used in peptide and protein synthesis, organic synthesis, and biochemistry. NBDMP is a versatile molecule and can be used as a building block in synthetic chemistry. It is also useful for the synthesis of peptides and proteins, as it can be used to modify the side chains of amino acids or to introduce new functional groups into the peptide or protein.

Mechanism of Action

NBDMP is an organic compound that acts as a building block in synthetic chemistry. It is used to modify the side chains of amino acids or to introduce new functional groups into peptides and proteins. NBDMP acts as an acid catalyst, and its mechanism of action involves the formation of an intermediate, which then reacts with the desired substrate. The reaction is reversible, and the intermediate can be regenerated by the addition of a base.
Biochemical and Physiological Effects
NBDMP has been used in a variety of biochemical and physiological studies. It has been shown to have an effect on the activity of certain enzymes, such as proteases and phosphatases. It has also been used to study the effect of peptides and proteins on cell growth and differentiation. NBDMP has also been used to study the effect of peptides and proteins on the immune system.

Advantages and Limitations for Lab Experiments

NBDMP has several advantages for use in laboratory experiments. It is a versatile molecule that can be used to modify the side chains of amino acids or to introduce new functional groups into peptides and proteins. It is also relatively stable and can be stored for long periods of time without degradation. However, NBDMP is a relatively expensive compound, and its reactivity can be affected by the presence of other compounds in the reaction mixture.

Future Directions

NBDMP has a wide range of applications in scientific research, and there are many potential future directions for its use. For example, it could be used to study the effect of peptides and proteins on cell metabolism and gene expression. It could also be used in the development of novel peptides and proteins for therapeutic applications. Additionally, NBDMP could be used to study the effect of peptides and proteins on the immune system and to develop new therapies for autoimmune diseases. Finally, NBDMP could be used to study the effect of peptides and proteins on drug metabolism and to develop new drug delivery systems.

Synthesis Methods

NBDMP can be synthesized from dimethylpropanamide via a two-step process. The first step involves the reaction of dimethylpropanamide with di-tert-butyl dicarbonate to form the N-Boc-protected dimethylpropanamide. The second step involves the deprotection of the N-Boc group with trifluoroacetic acid (TFA). The reaction can be carried out in either an aqueous or organic solvent, and the reaction conditions can be optimized for the desired product.

properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O/c1-12(2)17(13(3)4)11-9-8-10-16-14(18)15(5,6)7/h12-13H,10-11H2,1-7H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNCBHNCPPYIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)C(C)(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(diisopropylamino)but-2-yn-1-yl)pivalamide

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